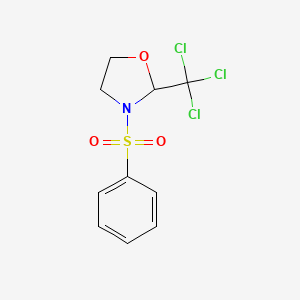
N,N'-1,4-butanediylbis(2-phenoxybutanamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-1,4-butanediylbis(2-phenoxybutanamide), commonly known as BBBA, is a chemical compound that has shown potential in scientific research applications. BBBA is a bisamide compound that is synthesized from 1,4-butanediol and 2-phenoxybutyric acid.
Wirkmechanismus
The mechanism of action of BBBA is not fully understood. However, it has been suggested that BBBA may act by disrupting the cell membrane of bacteria and fungi, leading to cell death. BBBA has also been shown to inhibit the formation of biofilms, which are protective layers that bacteria and fungi use to evade the immune system and antibiotics.
Biochemical and Physiological Effects:
BBBA has been shown to have low toxicity and good biocompatibility. BBBA has been found to be biodegradable in vivo, with the degradation products being excreted through the urine. BBBA has also been shown to have good mechanical properties, making it a suitable candidate for tissue engineering applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BBBA is its biocompatibility and biodegradability, which makes it a suitable candidate for in vivo studies. Another advantage of BBBA is its antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics. However, one limitation of BBBA is its limited solubility in water, which may affect its efficacy in certain applications.
Zukünftige Richtungen
There are several potential future directions for BBBA research. One future direction is the development of BBBA-based drug delivery systems for the treatment of bacterial and fungal infections. Another future direction is the use of BBBA as a scaffold for tissue engineering, particularly in the development of bone and cartilage tissue. Additionally, further research is needed to fully understand the mechanism of action of BBBA and its potential applications in scientific research.
Synthesemethoden
BBBA is synthesized by reacting 1,4-butanediol with 2-phenoxybutyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out at room temperature under nitrogen atmosphere for 24 hours. The resulting product is purified by column chromatography to obtain pure BBBA.
Wissenschaftliche Forschungsanwendungen
BBBA has been studied for its potential as a drug delivery system and as a scaffold for tissue engineering. BBBA has been shown to have good biocompatibility and biodegradability, making it a suitable candidate for these applications. BBBA has also been studied for its antibacterial and antifungal properties.
Eigenschaften
IUPAC Name |
2-phenoxy-N-[4-(2-phenoxybutanoylamino)butyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4/c1-3-21(29-19-13-7-5-8-14-19)23(27)25-17-11-12-18-26-24(28)22(4-2)30-20-15-9-6-10-16-20/h5-10,13-16,21-22H,3-4,11-12,17-18H2,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWGVQFVPINIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCCCNC(=O)C(CC)OC1=CC=CC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-hydroxyphenyl)acetamide](/img/structure/B5115557.png)
![3-chloro-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B5115564.png)
![1-(2-fluorophenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115567.png)
![8-chloro-N'-[1-(4-isopropoxyphenyl)propylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B5115586.png)
![5-[4-(diethylamino)benzylidene]-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115588.png)
![N-[(5-hydroxy-3-pyridinyl)carbonyl]cysteine](/img/structure/B5115591.png)

![(2R*,3R*)-3-(3,6-dihydro-1(2H)-pyridinyl)-1'-(3-furoyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5115608.png)
![10-oxa-1-azatetracyclo[10.2.2.0~2,11~.0~4,9~]hexadeca-2,4,6,8-tetraen-11-ol](/img/structure/B5115616.png)
![N-ethyl-4'-fluoro-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-biphenylcarboxamide](/img/structure/B5115627.png)




